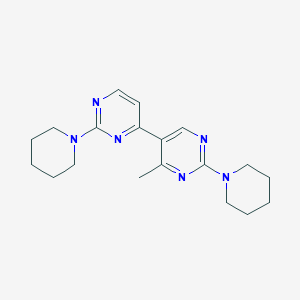
3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyrrolidine intermediate with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride, to form the cyclopropylmethoxy derivative.
Addition of the 3-Fluorobenzoyl Group: The final step involves the acylation of the cyclopropylmethoxy-pyrrolidine with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance binding affinity through hydrophobic interactions, while the fluorobenzoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-1-(4-fluorobenzoyl)pyrrolidine
- 3-(Cyclopropylmethoxy)-1-(3-chlorobenzoyl)pyrrolidine
- 3-(Cyclopropylmethoxy)-1-(3-bromobenzoyl)pyrrolidine
Uniqueness
3-(Cyclopropylmethoxy)-1-(3-fluorobenzoyl)pyrrolidine is unique due to the specific positioning of the fluorine atom on the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C15H18FNO2 |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C15H18FNO2/c16-13-3-1-2-12(8-13)15(18)17-7-6-14(9-17)19-10-11-4-5-11/h1-3,8,11,14H,4-7,9-10H2 |
InChI Key |
GOOPIKLAYQCJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-cyclohexyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione](/img/structure/B11193352.png)
![4-bromo-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11193368.png)
![2-Amino-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile](/img/structure/B11193372.png)
![ethyl 2-({[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11193377.png)
![3'-Benzyl-9'-chloro-1,5-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11193379.png)
![N-(4-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11193380.png)
![6-ethyl-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrimidin-4(3H)-one](/img/structure/B11193386.png)
![7-(3,4-Dimethoxyphenyl)tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11193388.png)
![2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide](/img/structure/B11193396.png)
![N-(butan-2-yl)-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11193398.png)
![N-(3,5-dimethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11193412.png)
![2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol](/img/structure/B11193426.png)

![Ethyl 7-(2-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11193432.png)
